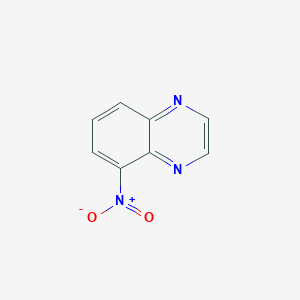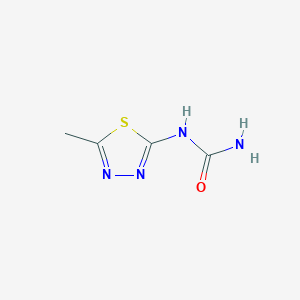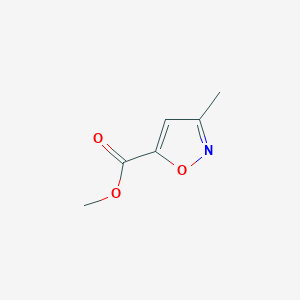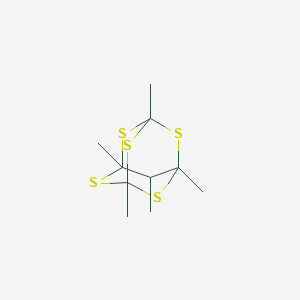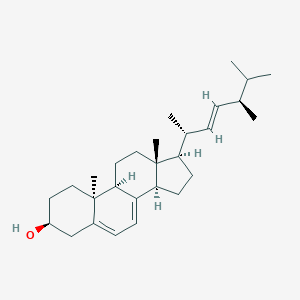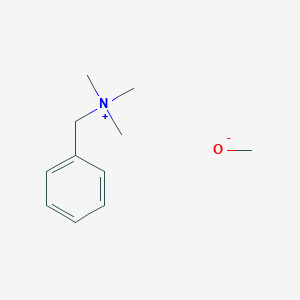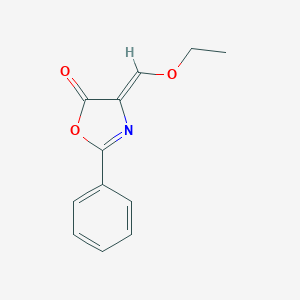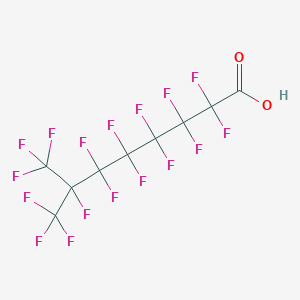
Tetradecafluoro-7-(trifluoromethyl)octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecafluoro-7-(trifluoromethyl)octanoic acid (also known as perfluorooctanoic acid or PFOA) is a synthetic fluorinated chemical that has been widely used in industrial and consumer products, including non-stick cookware, stain-resistant fabrics, and firefighting foams. PFOA is a persistent environmental pollutant that has been detected in air, water, soil, and wildlife, as well as in human blood and breast milk. Due to its potential health and environmental impacts, PFOA has been the subject of extensive scientific research and regulatory scrutiny.
Mechanism Of Action
The exact mechanism of action of PFOA is not fully understood, but it is believed to interfere with various physiological and biochemical processes in the body. PFOA has been shown to bind to proteins in the liver and disrupt lipid metabolism, leading to the accumulation of fatty acids and cholesterol in the liver. PFOA has also been shown to affect the function of the immune system, leading to increased susceptibility to infections and autoimmune diseases.
Biochemical And Physiological Effects
PFOA has been shown to affect various physiological and biochemical processes in the body. PFOA has been associated with liver damage, immune system dysfunction, developmental and reproductive toxicity, and cancer. PFOA has also been shown to affect lipid metabolism, leading to the accumulation of fatty acids and cholesterol in the liver.
Advantages And Limitations For Lab Experiments
PFOA has been used as a model compound for studying the environmental fate and toxicity of perfluorinated chemicals. PFOA has several advantages for laboratory experiments, including its stability, solubility, and availability. However, the use of PFOA in laboratory experiments is limited by its potential health and environmental impacts, as well as its complex synthesis process.
Future Directions
There are several future directions for research on PFOA and other perfluorinated chemicals. These include:
1. Developing alternative non-toxic and sustainable chemicals to replace PFOA and other perfluorinated chemicals in industrial and consumer products.
2. Studying the environmental fate and transport of PFOA and other perfluorinated chemicals in different ecosystems, including air, water, soil, and wildlife.
3. Investigating the mechanisms of action of PFOA and other perfluorinated chemicals in the body, including their effects on lipid metabolism, immune function, and gene expression.
4. Assessing the potential health risks of PFOA and other perfluorinated chemicals to vulnerable populations, including pregnant women, infants, and children.
5. Developing effective strategies for the remediation and management of PFOA and other perfluorinated chemical contamination in the environment and human populations.
Synthesis Methods
PFOA is synthesized through a multi-step process that involves the reaction of perfluorooctyl iodide with trifluoromethyl iodide in the presence of a catalyst, followed by hydrolysis and oxidation steps. The synthesis of PFOA is complex and involves the use of hazardous chemicals, which can pose risks to human health and the environment.
Scientific Research Applications
PFOA has been extensively studied for its potential health and environmental impacts. Scientific research has shown that PFOA is a persistent environmental pollutant that can accumulate in the food chain and pose risks to wildlife and human health. PFOA has been associated with a range of adverse health effects, including developmental and reproductive toxicity, liver damage, immune system dysfunction, and cancer.
properties
CAS RN |
15899-31-7 |
|---|---|
Product Name |
Tetradecafluoro-7-(trifluoromethyl)octanoic acid |
Molecular Formula |
C9HF17O2 |
Molecular Weight |
464.08 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,8,8,8-tetradecafluoro-7-(trifluoromethyl)octanoic acid |
InChI |
InChI=1S/C9HF17O2/c10-2(11,1(27)28)4(13,14)6(17,18)7(19,20)5(15,16)3(12,8(21,22)23)9(24,25)26/h(H,27,28) |
InChI Key |
WIXVASFEKZIRFM-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Other CAS RN |
15899-31-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



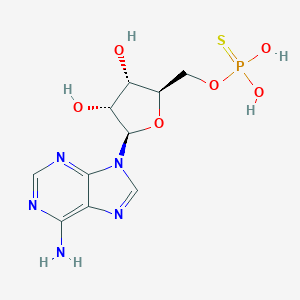
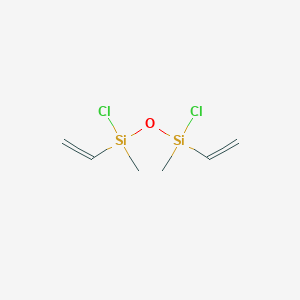
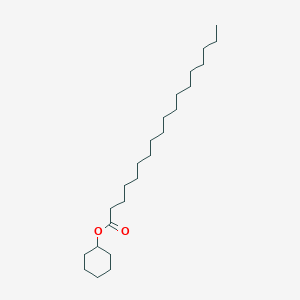

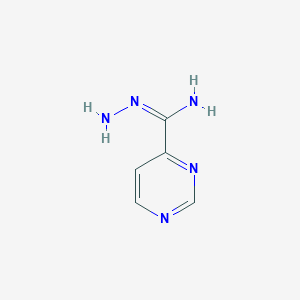
![Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene](/img/structure/B91600.png)
